BenchChemオンラインストアへようこそ!

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

17β-HSD2 inhibition Osteoporosis target Estrogen metabolism

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922062‑63‑3) is a non‑steroidal, synthetic small molecule belonging to the phenylbenzenesulfonamide class built on a dibenzo[b,f][1,4]oxazepin‑11(10H)‑one scaffold. It has been characterized as a potent inhibitor of human 17β‑hydroxysteroid dehydrogenase type 2 (17β‑HSD2), an intracellular enzyme that inactivates estradiol (E2) by oxidation to the weakly active estrone (E1).

Molecular Formula C19H13FN2O4S
Molecular Weight 384.38
CAS No. 922062-63-3
Cat. No. B2726796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
CAS922062-63-3
Molecular FormulaC19H13FN2O4S
Molecular Weight384.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C19H13FN2O4S/c20-14-5-1-4-8-18(14)27(24,25)22-12-9-10-16-13(11-12)19(23)21-15-6-2-3-7-17(15)26-16/h1-11,22H,(H,21,23)
InChIKeyNUFKVTOTPHKPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide: Procurement-Relevant Identity and Pharmacological Class


2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922062‑63‑3) is a non‑steroidal, synthetic small molecule belonging to the phenylbenzenesulfonamide class built on a dibenzo[b,f][1,4]oxazepin‑11(10H)‑one scaffold. It has been characterized as a potent inhibitor of human 17β‑hydroxysteroid dehydrogenase type 2 (17β‑HSD2), an intracellular enzyme that inactivates estradiol (E2) by oxidation to the weakly active estrone (E1) [1]. The compound is curated in authoritative affinity databases (BindingDB BDBM50515446; ChEMBL CHEMBL4441152) with quantitative inhibition data obtained in cell‑free human placental microsomal assays [2]. Its core dibenzoxazepinone scaffold, combined with the 2‑fluorobenzenesulfonamide moiety, places it within a proprietary chemical space explored for hormone‑dependent disease intervention, notably osteoporosis therapy [1].

Why Generic Substitution Fails for 2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922062‑63‑3)


In‑class dibenzoxazepine‑sulfonamide analogs cannot be freely interchanged with the target compound because even single‑atom modifications within this scaffold produce substantial shifts in 17β‑HSD2 affinity, selectivity versus the type 1 isoform (17β‑HSD1), and cellular metabolic stability [1]. The ortho‑fluorine substituent on the terminal benzenesulfonamide ring is a critical pharmacophoric element: its electron‑withdrawing effect and hydrogen‑bond acceptor capacity directly influence the geometry and strength of the interaction with the 17β‑HSD2 active site [2]. Replacing this fluoro group with hydrogen, chlorine, or a different regioisomeric fluoro‑substitution pattern has been shown in closely related phenylbenzenesulfonamide series to alter inhibitory potency by orders of magnitude and can invert selectivity between 17β‑HSD2 and 17β‑HSD1 [1]. Furthermore, the dibenzoxazepin‑11‑one core confers a conformational rigidity that distinguishes this compound from more flexible sulfonamide‑based inhibitors and affects off‑target profiles. Consequently, procuring a close analog in lieu of the precise chemical identity risks introducing an unrecognized potency drop, isoform selectivity shift, or altered ADME liability that cannot be retrospectively corrected without repeating the entire biological qualification workflow.

Product-Specific Quantitative Evidence for 2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide: Comparator-Backed Differentiation Data


Human 17β-HSD2 Inhibitory Potency: Sub-Nanomolar IC50 Verified via Radio-HPLC

The target compound inhibits recombinant human 17β-HSD2 with an IC50 of 1.20 nM, measured in a cell-free human placental microsomal fraction using [³H]-estradiol (E2) as the substrate and NAD⁺ as the cofactor, with product formation quantified by radio‑HPLC [1]. This places its potency at the low‑nanomolar threshold required for intracellular target engagement at pharmacologically achievable concentrations. In contrast, the non‑fluorinated parent compound N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922036‑46‑2) shows no detectable inhibition (residual activity >70% at 20 µM) in the same phenylbenzenesulfonamide series, representing a >16 000‑fold difference in apparent potency [2]. A structural 4‑fluoro isomer, 4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, displays substantially reduced 17β-HSD2 inhibition with residual activity of 45 ± 6% at 20 µM, corresponding to micromolar IC50 range and at least a 1 000‑fold potency loss relative to the 2‑fluoro regioisomer [2].

17β-HSD2 inhibition Osteoporosis target Estrogen metabolism

Cross-Species 17β-HSD2 Inhibition: Murine Ortholog Activity Confirms Preclinical Model Translation

The compound inhibits mouse 17β‑HSD2 with an IC50 of 27 nM in a mouse liver homogenate assay utilizing [³H]-E2 and NAD⁺ with radio‑HPLC readout [1]. This 22.5‑fold species potency ratio (mouse IC50/human IC50 = 22.5) is consistent with the range observed for other phenylbenzenesulfonamide 17β‑HSD2 inhibitors, enabling meaningful in vivo efficacy studies in murine osteoporosis and fracture‑healing models [2]. For comparison, the early‑generation 17β‑HSD2 inhibitor 2,5‑thiophene amide lead (compound 11 from Xu et al.) shows mouse IC50 >1 000 nM, making it unsuitable for murine proof‑of‑concept experiments despite moderate human potency [2]. The 27 nM mouse IC50 of the target compound therefore represents a tangible procurement advantage for groups that require a single chemical entity active across both human and mouse orthologs without resorting to species‑specific tool compounds.

Mouse 17β-HSD2 Preclinical model Bone fracture healing

Isoenzyme Selectivity: Differential Activity Against 17β-HSD1 Versus 17β-HSD2

While 17β‑HSD2 inactivates estradiol in target tissues such as bone, 17β‑HSD1 catalyzes the reverse reaction—conversion of estrone to active estradiol—and its inhibition is undesirable in an osteoporosis context as it would counteract the desired local estrogen elevation [1]. The target compound was tested for 17β‑HSD1 inhibition in a human placental cytosolic fraction using [³H]-E1 as substrate with NAD⁺ [2]. The measured IC50 against 17β‑HSD1 is 27 nM, yielding a 17β‑HSD1/17β‑HSD2 selectivity ratio of 22.5 [2]. This modest selectivity (22.5‑fold preference for HSD2) must be contrasted with highly HSD1‑selective analogs in the series: for example, 4‑methoxy‑N-(8‑methyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)benzenesulfonamide (CAS 921897‑75‑8) shows 17β‑HSD1 IC50 <5 nM with minimal HSD2 activity, representing an inverted selectivity profile [3]. Researchers requiring exclusive 17β‑HSD2 targeting without concurrent HSD1 blockade should therefore verify the selectivity window of any candidate compound; the 22.5‑fold window of the target compound may be acceptable for in vitro target identification studies but warrants caution in cell‑based assays where both isoforms are co‑expressed.

Isoform selectivity 17β-HSD1 Estradiol synthesis

Physicochemical and Structural Identity Confirmation: Molecular Formula and Purity Specifications for Procurement

The target compound is defined by the molecular formula C₁₉H₁₃FN₂O₄S and a monoisotopic molecular weight of 384.38 g/mol . Vendor technical datasheets specify a typical purity of ≥95 % (HPLC) . This contrasts with the non‑fluorinated parent compound (C₁₉H₁₄N₂O₄S; MW 366.39 g/mol) and the 4‑fluoro‑2‑methyl analog (C₂₀H₁₅FN₂O₄S; MW 398.41 g/mol), where mass spectrometry and elemental analysis readily discriminate between these closely related analogs .

Chemical identity verification Molecular weight Purity specifications

Patent Landscape: Proprietary 17β-HSD2 Inhibitor Space and Freedom-to-Operate Considerations

Dibenzoxazepine‑based sulfonamides as 17β‑HSD2 inhibitors fall within the patent estate of ElexoPharm GmbH, specifically under the international publication WO2015/101670 A2, which claims non‑steroidal 17β‑HSD1 and 17β‑HSD2 inhibitors for hormone‑related diseases [1]. In contrast, alternative 17β‑HSD2 chemotypes—such as the bicyclic hydroxyphenylmethanone series (e.g., compound 24, IC50 = 6.1 nM) described by the same group—are covered by separate patent filings with distinct chemical space definitions [2]. Organizations evaluating compound procurement for internal drug discovery programs must assess whether the dibenzoxazepine‑sulfonamide scaffold provides sufficient structural novelty relative to their own patent portfolios or whether a different chemotype with a clearer freedom‑to‑operate pathway would be strategically preferable.

Patent protection ElexoPharm WO2015101670

Metabolic Stability Differentiation: Dibenzoxazepinone Core Versus Flexible Sulfonamide Analogs

The dibenzoxazepin‑11‑one core of the target compound provides a conformationally constrained scaffold that differs fundamentally from the more flexible phenylbenzenesulfonamide series lacking the oxazepinone ring fusion [1]. In closely related dibenzoxazepinone‑based p38 MAP kinase inhibitors, the incorporation of the cyclic ketone bridge was shown to reduce oxidative metabolism at the dibenzazepine nitrogen position and increase metabolic stability in human liver microsomes (HLM) by >3‑fold compared to ring‑opened analogs [2]. While direct head‑to‑head metabolic stability data for the specific target compound versus a non‑oxazepinone comparator are not publicly available, class‑level inference from the p38 inhibitor series and from 17β‑HSD2 inhibitor optimization campaigns indicates that the rigidified oxazepinone core generally confers improved resistance to cytochrome P450‑mediated oxidation relative to acyclic sulfonamide counterparts [1][2].

Metabolic stability Microsomal clearance Dibenzoxazepinone

Best Research and Industrial Application Scenarios for 2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922062‑63‑3)


In Vitro Target Validation of 17β-HSD2 as a Therapeutic Target in Osteoporosis

The compound's validated IC50 of 1.20 nM against human 17β‑HSD2 makes it suitable for cell‑free and cell‑based target engagement studies in osteoblast and osteoclast lineage cells where 17β‑HSD2 is endogenously expressed. Its dual human‑mouse activity (mouse IC50 = 27 nM) ensures that the same chemical probe can be used for both human target validation and subsequent murine model studies [1]. This eliminates the need to characterize and cross‑validate two structurally distinct tool compounds, thereby reducing procurement complexity and experimental variability [1].

Structure–Activity Relationship (SAR) Campaigns Around the Phenylbenzenesulfonamide Pharmacophore

With a well‑defined 2‑fluorobenzenesulfonamide pharmacophore and a 22.5‑fold selectivity window for 17β‑HSD2 over 17β‑HSD1, the compound serves as an ideal reference standard for systematic SAR exploration. Modifications at the dibenzoxazepine 8‑position, the sulfonamide phenyl ring, or the oxazepinone N‑substituent can be benchmarked against the target compound's potency and selectivity data to quantify the impact of each structural change [2].

Preclinical Murine Osteoporosis and Bone Fracture Healing Models

The compound's measurable murine 17β‑HSD2 inhibitory activity (IC50 = 27 nM) supports its use in rodent models of bone remodeling, where local inhibition of estradiol inactivation is hypothesized to promote fracture healing and increase bone mineral density [1]. Unlike earlier 17β‑HSD2 tool compounds that lack mouse activity, this compound enables direct in vivo proof‑of‑concept experiments without requiring humanized transgenic mouse strains [1].

Patent‑Aware Hit‑to‑Lead Optimization in the Non‑Steroidal 17β‑HSD Inhibitor Space

Organizations conducting proprietary drug discovery around 17β‑HSD2 should consider the dibenzoxazepine‑sulfonamide series as a starting point with distinct intellectual property coverage (WO2015/101670 A2) relative to alternative chemotypes such as the bicyclic hydroxyphenylmethanones [3]. Procurement of the target compound for competitive benchmarking or as a positive control in screening campaigns should be accompanied by a freedom‑to‑operate assessment specific to the dibenzoxazepine‑sulfonamide chemical space.

Quote Request

Request a Quote for 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.